N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is a compound that features a cyclopropyl group, a thiophene ring, and a sulfonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .
Mode of Action
Sulfonamides, including this compound, are known to inhibit dhfr . DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. By inhibiting DHFR, sulfonamides prevent the synthesis of nucleotides, thereby inhibiting DNA replication in cells .
Biochemical Pathways
The biochemical pathways affected by N-cyclopropyl-2-(4-(thiophene-2-sulfonamido)phenyl)acetamide are likely related to the folate pathway due to its potential inhibition of DHFR . This inhibition disrupts the synthesis of nucleotides, affecting DNA replication and cell division. The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells.
Result of Action
Based on the known effects of sulfonamides, this compound could potentially inhibit dna replication and cell division by disrupting the folate pathway . This could result in the death of rapidly dividing cells, such as bacterial cells or cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl halide reacts with the intermediate compound.
Formation of the final acetamide structure: This involves the reaction of the intermediate with an acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It could be explored for its potential as a therapeutic agent.
Industry: It may be used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other thiophene derivatives. This uniqueness can lead to distinct biological activities and material properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(16-12-7-8-12)10-11-3-5-13(6-4-11)17-22(19,20)15-2-1-9-21-15/h1-6,9,12,17H,7-8,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCILAXJMIGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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